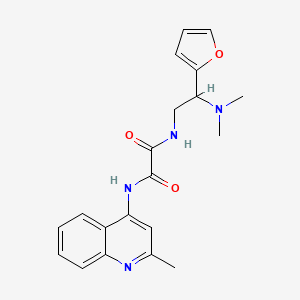

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as DMFO, is a chemical compound with potential applications in scientific research. DMFO is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) enzyme, which plays a key role in epigenetic regulation of gene expression. In

Applications De Recherche Scientifique

- The compound’s amphiphilic nature makes it suitable for drug delivery systems. Researchers have modified block copolymers with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains using efficient “click” chemistry reactions. These cationic amphiphilic copolymers self-assemble into nanosized micelles that can encapsulate drugs like quercetin .

- These drug-loaded nanoparticles can further form micelleplexes with DNA, allowing simultaneous codelivery of the drug and genetic material. Initial in vitro evaluations suggest their potential as drug carriers .

- The compound’s multifunctional properties make it promising for biomedical applications. Its graft copolymer structure allows for controlled design and preparation of nanocarriers with finely tuned properties .

- Researchers have explored its use in targeted therapies, taking advantage of its biocompatibility and biodegradability. By adjusting the composition and functionality, these nanocarriers can be tailored for specific treatments .

- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) containing this compound have been synthesized as one-component free radical photoinitiators. These derivatives can initiate polymerization reactions upon exposure to light, making them useful in photopolymerization processes .

- Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media using reversible addition-fragmentation chain transfer polymerization (RAFT). This compound serves as a key monomer in the synthesis of these polymers, enabling water-based polymerization reactions .

- Quercetin, a drug loaded into micelles formed by this compound, exhibits antioxidant and anti-inflammatory effects. The compound’s delivery system enhances quercetin’s therapeutic potential .

- Researchers have evaluated the metabolic activity and biocompatibility of these novel polymer nanocarriers. These assessments are crucial for their safe and effective use in vivo .

Drug Delivery Systems

Biomedical Applications

Photoinitiators

Polymer Synthesis

Antioxidant and Anti-Inflammatory Properties

Metabolic Activity and Biocompatibility

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAXCDMLOLRSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CO3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2718030.png)

![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)